2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

medicinal chemistry structure-activity relationship positional isomer

2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 896363-05-6; molecular formula C21H16N2O3S2) is a fully synthetic small molecule belonging to the N-(4-aryl-thiazol-2-yl)-benzamide/sulfonamide chemotype. The compound incorporates a 2-methylsulfonyl-substituted benzamide core connected via an amide linker to a thiazole ring bearing a naphthalen-2-yl substituent at the 4-position.

Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
CAS No. 896363-05-6
Cat. No. B2592591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
CAS896363-05-6
Molecular FormulaC21H16N2O3S2
Molecular Weight408.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-4-8-17(19)20(24)23-21-22-18(13-27-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24)
InChIKeyDSCKGGNROJXPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 896363-05-6): Structural Context and Baseline Chemical Profile for Procurement Evaluation


2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 896363-05-6; molecular formula C21H16N2O3S2) is a fully synthetic small molecule belonging to the N-(4-aryl-thiazol-2-yl)-benzamide/sulfonamide chemotype [1]. The compound incorporates a 2-methylsulfonyl-substituted benzamide core connected via an amide linker to a thiazole ring bearing a naphthalen-2-yl substituent at the 4-position . Members of this chemotype have been investigated for targets including kynurenine-3-hydroxylase, tubulin, and various kinases [1][2]; however, no peer-reviewed biological activity data or quantitative structure–activity relationship results have been published for this specific compound as of the search date.

Why Close Analogs of 2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide Cannot Be Presumed Interchangeable in the Absence of Head-to-Head Data


The N-(4-aryl-thiazol-2-yl)-benzamide chemotype exhibits steep and unpredictable structure–activity relationships, where minor positional isomerism (e.g., 2-methylsulfonyl vs. 3- or 4-methylsulfonyl; naphthalen-2-yl vs. naphthalen-1-yl) can lead to substantial, order-of-magnitude differences in target affinity, selectivity, and cellular potency [1][2]. For example, separate studies on related thiazole-naphthalene derivatives demonstrate that regiochemistry around both the benzamide and naphthalene rings determines tubulin polymerization inhibitory activity, with IC50 values varying from 0.48 µM to >20 µM across a single analog series [2]. Without direct, quantitative comparator data for CAS 896363-05-6, no reliable inference of functional equivalence or superiority can be made, and substitution with a positional isomer or des-methylsulfonyl analog carries a high risk of unintended loss of target engagement or off-target activity.

Quantitative Differentiation Evidence for 2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide: Available Data and Critical Gaps


Structural Differentiation: Positional Isomerism of the Methylsulfonyl Group

CAS 896363-05-6 bears the methylsulfonyl substituent at the 2-position of the benzamide ring. The 3-methylsulfonyl (CAS 896286-74-1) and 4-methylsulfonyl positional isomers are also accessible as research compounds . In structurally related thiazole-naphthalene series, migration of a substituent from the 2- to the 3- or 4-position has been shown to alter tubulin polymerization IC50 values by >10-fold, demonstrating that the 2-methylsulfonyl configuration is not functionally interchangeable with its regioisomers [1]. No direct comparative biological data exist for the three benzamide isomers, so the quantitative impact on potency cannot be stated for CAS 896363-05-6.

medicinal chemistry structure-activity relationship positional isomer

Naphthalene Regioisomer Differentiation: 2-Naphthyl vs. 1-Naphthyl Substitution

The target compound incorporates a naphthalen-2-yl (2-naphthyl) substituent on the thiazole ring, whereas the more commonly cited regioisomer in the patent literature is the naphthalen-1-yl variant (e.g., 4-methyl-N-(4-naphthalen-1-yl-thiazol-2-yl)-benzenesulfonamide in US 5,877,193) [1]. In kynurenine-3-hydroxylase inhibitor series, naphthalene attachment position influences enzyme inhibition potency, though quantitative IC50 values for the 2-naphthyl variant are not publicly reported [1]. Quantitative comparison between 2-naphthyl and 1-naphthyl congeners is not possible without head-to-head assay data.

naphthalene isomer thiazole SAR target selectivity

Sulfonyl Linker Chemotype: Methylsulfonyl Benzamide vs. Sulfonamide Analogs

CAS 896363-05-6 features a methylsulfonyl (–SO2CH3) group directly attached to the benzamide phenyl ring, distinguishing it from classical N-(4-aryl-thiazol-2-yl)-sulfonamides where the sulfonyl group bridges the aryl ring and the thiazole-nitrogen (e.g., 4-methoxy-N-(4-naphthalen-2-yl-thiazol-2-yl)-benzenesulfonamide) [1]. In the kynurenine-3-hydroxylase inhibitor field, the sulfonamide series yielded compounds with Ki values in the low nanomolar range (e.g., Ro 61-8048, Ki = 4.8 nM), while the methylsulfonyl benzamide subclass remains pharmacologically uncharacterized [2]. No direct comparative binding or functional data exist.

sulfonamide methylsulfonyl bioisostere kynurenine hydroxylase

Antiproliferative Activity: Absence of Quantitative In Vitro Data for the Target Compound

Several structurally related thiazole-naphthalene derivatives have been evaluated in the MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with the most potent analog (compound 5b) showing IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM, respectively, and inhibiting tubulin polymerization with an IC50 of 3.3 µM versus colchicine (IC50 = 9.1 µM) [1]. The target compound CAS 896363-05-6 has not been tested in these assays, and no MCF-7, A549, or tubulin polymerization IC50 values are available for it as of the search date.

anticancer MCF-7 A549 tubulin polymerization

Physicochemical Differentiation: Calculated Drug-Likeness Parameters vs. Known Active Analogs

The target compound has a molecular weight of 408.49 g/mol, calculated LogP of approximately 4.2, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, placing it within Lipinski-compliant space but near the upper limit of optimal drug-likeness . By comparison, the potent tubulin inhibitor 5b (molecular weight ~380–420 range depending on substitution) operates in a similar physicochemical window [1]. The methylsulfonyl group contributes polar surface area while maintaining permeability; removal or replacement with hydrogen (des-methyl analog, MW ~330) would alter both solubility and target binding potential. Direct comparative solubility or permeability measurements are not available.

drug-likeness Lipinski physicochemical properties molecular weight

Supplier Purity Range and Batch Consistency as a Procurement Decision Factor

Multiple commercial sources list this compound with purity specifications ranging from 95% to 98% (HPLC), though independent certificate-of-analysis data are not publicly aggregated . In the absence of published pharmacological characterization, purity and identity documentation (NMR, LCMS, HPLC) become the primary verifiable differentiators. Users should request batch-specific analytical data and compare residual solvent profiles and impurity traces across suppliers, as these can confound biological assay results when working with uncharacterized compounds.

compound purity HPLC batch-to-batch variability quality control

Recommended Research Application Scenarios for 2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide Based on Structural Evidence


Chemical Probe for Naphthalen-2-yl Thiazole Regiochemistry SAR Studies

This compound provides a structurally defined 2-naphthyl thiazole scaffold for systematic SAR exploration of the naphthalene binding pocket in targets such as tubulin or kynurenine-3-hydroxylase, where 1-naphthyl analogs are more commonly studied [1]. Direct comparative testing against 1-naphthyl regioisomers can reveal the steric and electronic preferences of the target binding site.

Methylsulfonyl Benzamide Chemotype Expansion and Fragment-Based Library Design

As a methylsulfonyl benzamide rather than a classical sulfonamide, this compound expands the accessible chemical space for inhibitor design, offering a distinct hydrogen-bonding and conformational profile that may yield novel binding modes when screened against kinase or enzyme panels .

In Silico Docking and Pharmacophore Model Validation

The compound's well-defined three-dimensional structure, featuring a rigid naphthalene-thiazole core and a rotatable 2-methylsulfonyl benzamide moiety, makes it suitable as a validation ligand for computational docking studies and pharmacophore model refinement, particularly for targets where related thiazole-naphthalene derivatives have shown binding [2].

Analytical Reference Standard for Regioisomer Identification in Compound Libraries

With its distinct HPLC retention time and spectroscopic signature (diagnostic 1H NMR signals from 2-methylsulfonyl, naphthalen-2-yl, and thiazole protons), this compound can serve as a retention-time marker and structural reference for distinguishing positional isomers within large screening decks, reducing the risk of regioisomer misassignment .

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